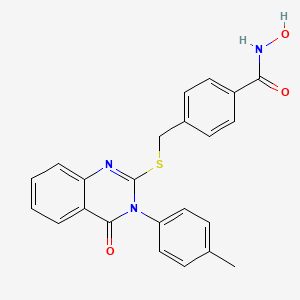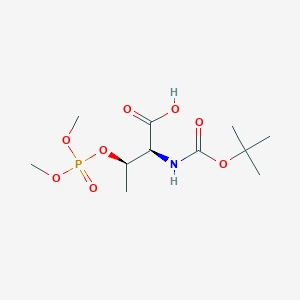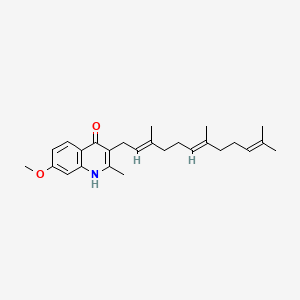
Mtb-cyt-bd oxidase-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mtb-cyt-bd oxidase-IN-1 is a potent inhibitor of Mycobacterium tuberculosis cytochrome bd oxidase, with an inhibition constant (IC50) of 0.13 μM . This compound is valuable for tuberculosis research due to its ability to target a crucial enzyme in the oxidative phosphorylation pathway of Mycobacterium tuberculosis, which is essential for the bacterium’s survival under stressful conditions .
Métodos De Preparación
The synthesis of Mtb-cyt-bd oxidase-IN-1 involves the preparation of N-phenethyl-quinazolin-4-yl-amines. The synthetic route typically includes the following steps :
Formation of Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or formic acid.
Substitution Reaction: The quinazoline core undergoes substitution reactions with phenethylamine derivatives to form N-phenethyl-quinazolin-4-yl-amines.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Mtb-cyt-bd oxidase-IN-1 primarily undergoes substitution reactions during its synthesis . The common reagents used in these reactions include anthranilic acid derivatives, formamide or formic acid, and phenethylamine derivatives. The major product formed from these reactions is N-phenethyl-quinazolin-4-yl-amines, which is the active form of the inhibitor.
Aplicaciones Científicas De Investigación
Mtb-cyt-bd oxidase-IN-1 has several scientific research applications, particularly in the field of tuberculosis research :
Chemistry: The compound is used to study the structure-activity relationships of cytochrome bd oxidase inhibitors, aiding in the design of more potent inhibitors.
Biology: Researchers use this compound to investigate the role of cytochrome bd oxidase in the oxidative phosphorylation pathway of Mycobacterium tuberculosis.
Medicine: The compound is valuable in developing new anti-tubercular drugs, especially for treating multidrug-resistant strains of Mycobacterium tuberculosis.
Industry: this compound can be used in the pharmaceutical industry for the development and testing of new tuberculosis treatments.
Mecanismo De Acción
Mtb-cyt-bd oxidase-IN-1 exerts its effects by inhibiting the cytochrome bd oxidase enzyme in Mycobacterium tuberculosis . This enzyme is one of the two terminal oxidases in the bacterium’s oxidative phosphorylation pathway, which is crucial for energy production. By inhibiting this enzyme, this compound disrupts the bacterium’s energy production, leading to its death. The molecular targets involved include the active sites of cytochrome bd oxidase, where the inhibitor binds and prevents the enzyme from functioning.
Comparación Con Compuestos Similares
Mtb-cyt-bd oxidase-IN-1 is unique due to its high potency and specificity for cytochrome bd oxidase . Similar compounds include other cytochrome bd oxidase inhibitors such as aurachin D and various N-phenethyl-quinazolin-4-yl-amines . Compared to these compounds, this compound has a lower inhibition constant, making it more effective at lower concentrations. Additionally, its structure-activity relationship studies have provided valuable insights into designing even more potent inhibitors .
Propiedades
Fórmula molecular |
C26H35NO2 |
|---|---|
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
7-methoxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C26H35NO2/c1-18(2)9-7-10-19(3)11-8-12-20(4)13-15-23-21(5)27-25-17-22(29-6)14-16-24(25)26(23)28/h9,11,13-14,16-17H,7-8,10,12,15H2,1-6H3,(H,27,28)/b19-11+,20-13+ |
Clave InChI |
LRINXRJQZLTTHS-UFTLRZAHSA-N |
SMILES isomérico |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)CC=C(C)CCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)

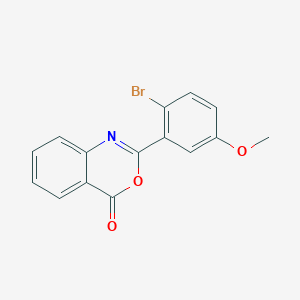

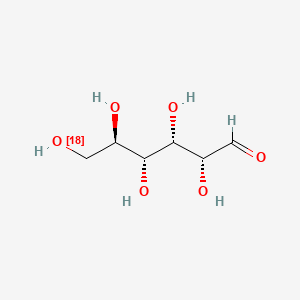

![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
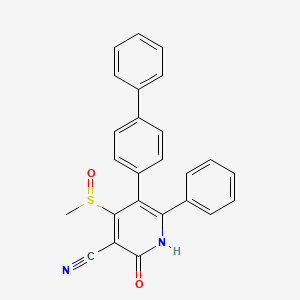
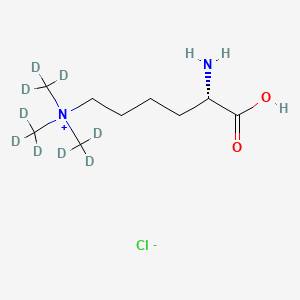
![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)


